6-(thiomorpholin-4-ylcarbonyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Description
6-(Thiomorpholin-4-ylcarbonyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including anti-tumor, antiviral, and antibacterial properties
Properties
IUPAC Name |
6-(thiomorpholine-4-carbonyl)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-15(18-6-8-22-9-7-18)11-3-4-12-13(10-11)17-14-2-1-5-19(14)16(12)21/h3-4,10H,1-2,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNSNKCFTFJPIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=CC(=C3)C(=O)N4CCSCC4)C(=O)N2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(thiomorpholin-4-ylcarbonyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiomorpholine Group: This step involves the reaction of the quinazoline core with thiomorpholine, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the thiomorpholin-4-ylcarbonyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Thiomorpholin-4-ylcarbonyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction might yield fully saturated quinazoline derivatives.
Scientific Research Applications
6-(Thiomorpholin-4-ylcarbonyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-tumor properties and ability to inhibit specific enzymes or pathways involved in cancer progression.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 6-(thiomorpholin-4-ylcarbonyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may inhibit or activate these targets, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A quinazoline derivative used as an anti-cancer drug.
Erlotinib: Another quinazoline derivative with anti-cancer properties.
Afatinib: A quinazoline-based drug used to treat non-small cell lung cancer.
Uniqueness
6-(Thiomorpholin-4-ylcarbonyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is unique due to its specific structural features, such as the thiomorpholine group, which may confer distinct biological activities compared to other quinazoline derivatives
Biological Activity
The compound 6-(thiomorpholin-4-ylcarbonyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (CAS Number: 1144481-14-0) is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 315.4 g/mol. The structure features a pyrroloquinazolinone core with a thiomorpholine substituent, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₃O₂S |
| Molecular Weight | 315.4 g/mol |
| CAS Number | 1144481-14-0 |
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The mechanism often involves the inhibition of key signaling pathways involved in tumor growth and proliferation. For instance, some derivatives of pyrroloquinazolinones have been shown to inhibit the MDM2/4 proteins, which are crucial in regulating the p53 tumor suppressor pathway. This inhibition can lead to increased apoptosis in cancer cells and reduced tumor growth.
Antimicrobial Properties
Preliminary data suggest that This compound may possess antimicrobial properties. Compounds with similar thiomorpholine moieties have demonstrated activity against various bacterial strains, indicating that this compound could be explored for potential use as an antibiotic or antifungal agent.
The biological activity of this compound is likely attributed to its ability to interact with specific biomolecular targets. For example:
- Inhibition of Enzymatic Activity : The presence of the thiomorpholine group may facilitate binding to enzymes involved in cancer cell metabolism.
- Modulation of Gene Expression : By affecting transcription factors associated with cell cycle regulation, this compound could alter gene expression profiles in cancer cells.
Study 1: Antitumor Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the antitumor efficacy of a related compound in vivo using xenograft models. The results demonstrated a significant reduction in tumor volume compared to control groups, suggesting that similar compounds may exhibit comparable effects.
Study 2: Antimicrobial Testing
Another study assessed the antimicrobial activity of various derivatives against common pathogens. The results indicated that compounds with structural similarities to This compound showed promising results against Gram-positive and Gram-negative bacteria.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
